(4-Isobutoxyphenyl)methanamine acetate is a chemical compound with the molecular formula C12H17NO2. It is classified as an amine and is notable for its potential applications in pharmaceutical synthesis, particularly in the development of therapeutic agents. This compound is also known for its role as an intermediate in the synthesis of Pimavanserin, a drug used for the treatment of Parkinson’s disease psychosis.
The compound can be sourced from various chemical suppliers and is documented in multiple patents and scientific literature. Notable patents include US10343993, which discusses processes for synthesizing Pimavanserin and its intermediates, including (4-Isobutoxyphenyl)methanamine acetate . Additionally, it is referenced in research articles focusing on improved synthetic methods for related compounds .
(4-Isobutoxyphenyl)methanamine acetate falls under the category of organic compounds, specifically within the subclass of substituted phenylamines. Its classification can be further detailed as follows:
The synthesis of (4-Isobutoxyphenyl)methanamine acetate typically involves several steps, including alkylation and reductive amination. Key methods include:
The synthesis can be performed under controlled conditions using organic solvents such as dimethylformamide or toluene. The following general reaction scheme illustrates the process:
This intermediate can then be acetylated to yield (4-Isobutoxyphenyl)methanamine acetate.
The molecular structure of (4-Isobutoxyphenyl)methanamine acetate features a phenyl ring substituted with an isobutoxy group and an amine group. The acetate moiety contributes to its solubility and stability.
The compound's data can be summarized as follows:
(4-Isobutoxyphenyl)methanamine acetate can participate in various chemical reactions, including:
The reactions are typically conducted under controlled temperature and pressure to optimize yields and minimize by-products. For example, acetylation reactions may utilize acetic anhydride or acetyl chloride in the presence of a base.
The mechanism of action for (4-Isobutoxyphenyl)methanamine acetate primarily relates to its role as an intermediate in synthesizing Pimavanserin. This compound acts on specific receptors in the brain, particularly serotonin receptors, influencing neurotransmitter activity.
Research indicates that Pimavanserin exhibits selectivity for serotonin 5-HT2A receptors, which may be facilitated by the structural characteristics imparted by (4-Isobutoxyphenyl)methanamine acetate.
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity.
(4-Isobutoxyphenyl)methanamine acetate has significant applications in scientific research and pharmaceutical development:
The acetylation of tert-butyl (4-isobutoxyphenyl)methylcarbamate or direct acetic acid treatment of (4-isobutoxyphenyl)methanamine represents key synthetic pathways to (4-isobutoxyphenyl)methanamine acetate (CAS: 955997-89-4; C₁₃H₂₁NO₃). Patent literature details a two-step process beginning with 4-(2-methylpropoxy)benzonitrile reduction using palladium/carbon (Pd/C) under hydrogen atmosphere (5–10 bar) in ethyl acetate, yielding the free amine intermediate. Subsequent treatment with glacial acetic acid (1.0–1.2 equivalents) in non-polar solvents like heptane or toluene generates the acetate salt with >99% purity. Critical process parameters include:
Table 1: Optimization of Acetylation Reaction Conditions
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Solvent | Dichloromethane | Ethyl acetate | Purity ↑ 97% → 99.5% |
Acetic Acid Equivalents | 1.5 eq | 0.95–1.05 eq | Residual AcOH ↓ 0.3% → <0.1% |
Crystallization Temp | 25°C | 0–5°C | Yield ↑ 78% → 89% |
Alternative pathways avoid free amine isolation. In situ reduction of 4-(2-methylpropoxy)benzonitrile using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in tetrahydrofuran, followed by direct acetic acid quench, achieves 88% yield but requires stringent oxygen exclusion to prevent oxidation byproducts [1] [5].
Solvent-free methodologies enhance sustainability and reduce purification burdens. Melt crystallization—combining equimolar (4-isobutoxyphenyl)methanamine and acetic acid at 50–60°C with subsequent cooling—forms high-purity acetate crystals without solvents. Key advantages include:
Mechanochemical synthesis via ball milling demonstrates scalability. Mixing solid amine and acetic acid (1:1 molar ratio) with 5 mm zirconia beads at 30 Hz for 15 minutes achieves quantitative conversion. This method eliminates thermal degradation pathways observed in solution-phase processes above 60°C [8].
Table 2: Solvent-Free Synthesis Performance Metrics
Method | Temperature | Time | Purity | Energy Consumption (vs Solution-Phase) |
---|---|---|---|---|
Melt Crystallization | 50–60°C | 2–4 hours | >99.9% | ↓ 65% |
Ball Milling | Ambient | 15 minutes | 99.2% | ↓ 85% |
(4-Isobutoxyphenyl)methanamine serves as a synthon for central nervous system-active ureas and carbamates. Bioavailability enhancements focus on:
Table 3: Bioavailability Parameters of Key Derivatives
Derivative Structure | log P | Aqueous Solubility (pH 7.4) | BBB Permeability (Papp ×10⁻⁶ cm/s) |
---|---|---|---|
Parent Acetate Salt | 2.1 | 0.8 mg/mL | 8.2 |
N-(4-Fluorobenzyl)urea | 3.1 | 0.2 mg/mL | 32.7 |
N-Morpholinomethyl N-Mannich Base | 1.8 | 4.5 mg/mL | 18.9 |
L-Proline Amide Conjugate | 1.5 | 3.1 mg/mL | 25.3 (transporter-mediated) |
Carbamate linkages between (4-isobutoxyphenyl)methanamine and tertiary amines (e.g., 1-methylpiperidin-4-amine) demonstrate metabolic stability. Human liver microsome studies show t₁/₂ > 120 minutes, attributed to steric shielding of the carbamate carbonyl from esterases [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1